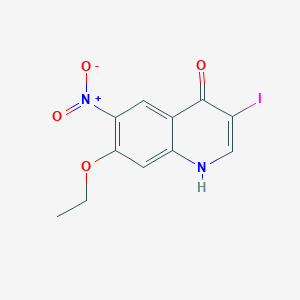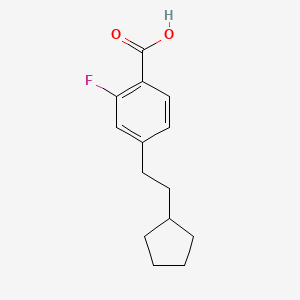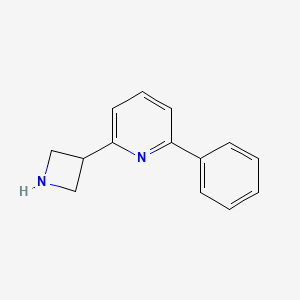
2-(3-Azetidinyl)-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azetidinyl)-6-phenylpyridine: is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 6-position and an azetidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azetidinyl)-6-phenylpyridine typically involves the formation of the azetidinyl ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidinyl ring can be formed via the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The phenylpyridine moiety can be synthesized separately and then coupled with the azetidinyl ring through various coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include steps such as esterification, cyclization, and coupling reactions, with careful control of reaction conditions to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Azetidinyl)-6-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: 2-(3-Azetidinyl)-6-phenylpyridine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of azetidinyl and pyridine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-(3-Azetidinyl)-6-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinyl group can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pyridine ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
2-(3-Azetidinyl)pyridine: Lacks the phenyl group, making it less hydrophobic and potentially less potent in certain applications.
6-Phenylpyridine: Lacks the azetidinyl group, which may reduce its reactivity and versatility in chemical reactions.
2-(3-Azetidinyl)-6-methylpyridine: Substitutes the phenyl group with a methyl group, altering its steric and electronic properties
Uniqueness: 2-(3-Azetidinyl)-6-phenylpyridine is unique due to the presence of both the azetidinyl and phenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research and industry .
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-phenylpyridine |
InChI |
InChI=1S/C14H14N2/c1-2-5-11(6-3-1)13-7-4-8-14(16-13)12-9-15-10-12/h1-8,12,15H,9-10H2 |
InChI Key |
LNDFZOZJLQXFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



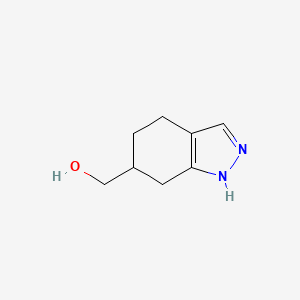
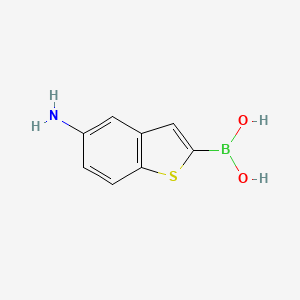

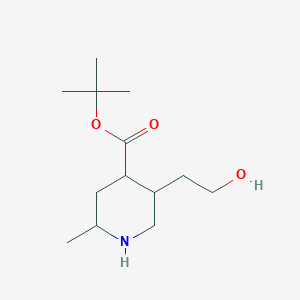
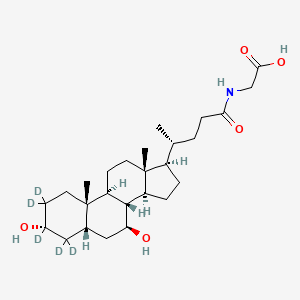
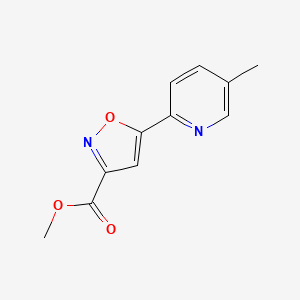

![1'-Boc-7'-aminospiro[cyclopropane-1,3'-indoline]](/img/structure/B15338700.png)
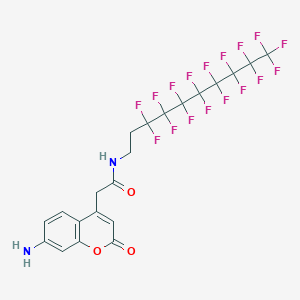

![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B15338720.png)
